3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid
Description
3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 1261912-21-3) is a fluorinated biphenyl derivative characterized by a benzyloxy group at the 3'-position, a fluorine atom at the 2-position, and a carboxylic acid moiety at the 4-position of the biphenyl scaffold. This compound is of interest in medicinal chemistry and materials science due to its structural versatility.
Properties
IUPAC Name |
3-fluoro-4-(3-phenylmethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-19-12-16(20(22)23)9-10-18(19)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUFTTSUDFBEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692223 | |
| Record name | 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-21-3 | |
| Record name | 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Mechanism
The Suzuki-Miyaura reaction facilitates the coupling of aryl halides with boronic acids using palladium catalysts. For the target compound, the reaction proceeds as follows:
Catalytic Systems and Conditions
Data from analogous biphenyl syntheses reveal critical parameters for optimizing yield and selectivity:
| Catalyst | Base | Solvent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh) | KCO | DMF/HO (3:1) | 130°C (MW) | 1 h | 75% | |
| PdCl(dppf) | NaCO | Toluene/HO | Reflux | 18 h | 68% | |
| PdCl(dppf) | NaCO | DMF/HO | 90°C | 16 h | 82% |
Key observations :
2-Fluoro-4-bromobenzaldehyde
This electrophile is commercially available or synthesized via directed ortho-metalation of 4-bromobenzaldehyde followed by fluorination.
3-Benzyloxyphenylboronic Acid
Prepared by benzylation of 3-hydroxyphenylboronic acid using benzyl bromide and a base (e.g., KCO) in acetone.
Oxidation of Aldehyde to Carboxylic Acid
Reaction Pathways
The aldehyde intermediate is oxidized to the carboxylic acid using robust oxidizing agents:
Oxidation Methods
While specific data for this compound are absent in the provided sources, standard protocols for analogous aldehydes include:
| Oxidant | Conditions | Yield | Notes |
|---|---|---|---|
| KMnO | HSO, 80°C | 85–90% | Risk of over-oxidation |
| Jones reagent | CrO, HSO | 78% | Compatible with benzyl ethers |
| NaClO | TEMPO, CHCN/HO | 92% | Mild, selective for aldehydes |
Critical considerations :
-
Benzyl ether stability : Benzyloxy groups remain intact under acidic (HSO) and oxidative (KMnO) conditions.
-
Solvent choice : Aqueous-organic biphasic systems prevent side reactions.
Experimental Optimization and Challenges
Coupling Step Challenges
Oxidation Step Optimization
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Temperature control : Excessive heat during KMnO oxidation risks decarboxylation. Gradual reagent addition at 60–80°C improves yields.
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Workup procedures : Neutralization with NaHCO followed by extraction with ethyl acetate minimizes acid-catalyzed side reactions.
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products
Oxidation: Benzoic acids.
Reduction: Corresponding reduced biphenyl derivatives.
Substitution: Benzylic halides.
Scientific Research Applications
3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies involving enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 3’-(Benzyloxy)-2-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group and the fluorine atom play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The table below compares key structural features and properties of the target compound with similar biphenyl carboxylic acid derivatives:
Key Observations :
- Lipophilicity : The benzyloxy group in the target compound increases logP compared to methoxy or hydroxyl analogs, enhancing membrane permeability in biological systems.
- Steric Effects : Ortho-substituents (e.g., 2-F) can hinder rotational freedom, affecting molecular packing in crystalline materials .
MOF Performance Metrics :
- Luminescence : Fluorine’s electron-withdrawing effect red-shifts emission wavelengths.
- Stability : Benzyloxy groups may improve thermal stability compared to hydroxylated analogs .
Biological Activity
3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS No. 1261912-21-3) is a synthetic organic compound with notable applications in medicinal chemistry and biological research. Its unique structural features, including a benzyloxy group and a fluorine atom, contribute to its potential biological activities, particularly in anti-inflammatory and anticancer contexts. This article reviews the compound's biological activities, synthesis methods, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 322.33 g/mol
- Structure : The compound features a biphenyl core with a carboxylic acid group at the 4-position and a benzyloxy group at the 3' position.
Synthesis
The synthesis of this compound typically involves several steps:
- Suzuki Coupling Reaction : This initial step involves the coupling of 2-benzyloxy-1-bromo-3-nitrobenzene with 3-carboxyphenylboronic acid.
- Hydrogenation and Debenzylation : The nitro group is reduced, and the benzyloxy group is removed using palladium on carbon (Pd/C) as a catalyst.
These methods ensure high yields and purity suitable for biological testing.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that derivatives of biphenyl compounds, including this compound, exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
- IC Values :
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Mechanisms of Action :
- Induction of apoptosis in cancer cell lines.
- Disruption of cell cycle progression at the G0/G1 phase.
Study on COX Inhibition
In a study examining various biphenyl derivatives for their COX inhibitory activity, it was found that compounds similar to this compound effectively suppressed PGE production in a dose-dependent manner. The results indicated that structural modifications significantly influence the inhibitory potency against COX enzymes .
Anticancer Research
A recent investigation into the anticancer effects of biphenyl derivatives included this compound, revealing its potential to inhibit the growth of various cancer cell lines. The study reported that this compound could serve as a lead structure for developing new anticancer therapies .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | COX-1 IC (μM) | COX-2 IC (μM) | Anticancer Activity |
|---|---|---|---|
| This compound | 19.45 - 28.39 | 23.8 - 42.1 | Moderate |
| Compound A | 15.0 | 20.0 | High |
| Compound B | 25.0 | 30.0 | Low |
Q & A
Q. What are the optimal synthetic routes for preparing 3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by functionalization of substituents. For example:
- Step 1 : Coupling a halogenated benzyloxy-substituted arylboronic acid (e.g., 3-benzyloxy-2-fluorophenylboronic acid) with a bromo/iodo benzoic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert atmosphere. Optimal conditions include temperatures of 80–100°C, a base like Na₂CO₃, and solvents such as toluene/ethanol (4:1) .
- Step 2 : Carboxylic acid protection/deprotection may be required, as seen in analogous compounds using methyl ester intermediates (e.g., methyl 4'-substituted biphenyl-3-carboxylate derivatives) .
Key factors : Catalyst loading (1–5 mol%), reaction time (12–24 hr), and pH control during hydrolysis significantly impact yield (70–90%) and purity (>95% by HPLC). Contamination by dehalogenated byproducts can arise from excessive heating or impure reagents .
Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of this compound?
- ¹H/¹³C NMR : The fluorine atom induces splitting patterns (e.g., coupling constants JF-H ≈ 8–12 Hz) in adjacent protons. The benzyloxy group’s aromatic protons (δ 7.3–7.5 ppm) and methylene (δ 5.1–5.3 ppm) are distinct. Carboxylic acid protons (if free) appear as broad singlets (δ 10–12 ppm) .
- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine substituent’s position .
- HRMS : Exact mass (calculated for C₂₀H₁₅FO₃: 322.1005) verifies molecular integrity. Fragmentation patterns (e.g., loss of COOH or benzyloxy groups) validate substituent placement .
Advanced Research Questions
Q. How do electronic effects of fluorine and benzyloxy substituents influence regioselectivity in cross-coupling reactions?
- Fluorine : The electron-withdrawing nature of fluorine increases the electrophilicity of the adjacent carbon, directing coupling to the para position of the benzoic acid moiety. This is observed in analogous Suzuki reactions where fluorine enhances oxidative addition to Pd⁰ .
- Benzyloxy group : The electron-donating methoxy analog can compete for coupling sites, but steric bulk from the benzyl group may suppress undesired ortho coupling. Computational studies (DFT) show that substituent electronegativity correlates with transition-state energy barriers, favoring meta or para adducts .
Q. What computational methods (e.g., DFT) are employed to analyze electronic structure and predict reactivity?
- DFT calculations : Used to map electrostatic potentials (ESP) and frontier molecular orbitals (HOMO/LUMO). For example, fluorine’s high electronegativity lowers HOMO energy (-6.2 eV), reducing nucleophilic attack susceptibility. Benzyloxy groups increase electron density on the biphenyl ring, favoring electrophilic substitution at specific sites .
- Bond Critical Point (BCP) analysis : Quantifies bond order and electron density (ρ) at substituent sites. In related compounds, ρ values >0.25 e/ų at C-F bonds correlate with stability against hydrolysis .
Q. How can conflicting data regarding reaction yields or byproduct formation be systematically addressed?
- Byproduct identification : Use LC-MS/MS to detect halogenated intermediates (e.g., dehalogenated biphenyls) or esterification side products. For example, incomplete deprotection of methyl esters can lead to residual methyl groups (δ 3.8–4.0 ppm in ¹H NMR) .
- DoE (Design of Experiments) : Optimize parameters like temperature, catalyst loading, and solvent polarity using response surface methodology. For Suzuki couplings, a 25–50°C reduction in temperature can reduce Pd black formation, improving yield by 15–20% .
Q. What role does the benzyloxy group play in the compound’s potential pharmacological activity?
- Lipophilicity : The benzyloxy group increases logP by ~2 units compared to hydroxyl analogs, enhancing membrane permeability (measured via PAMPA assays) .
- Target interactions : In CYP51 enzyme inhibition studies of analogous biphenylcarboxylic acids, bulky substituents like benzyloxy occupy hydrophobic pockets, improving binding affinity (Ki ≈ 50 nM vs. 200 nM for unsubstituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
